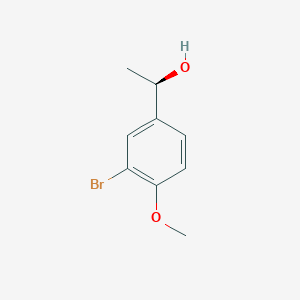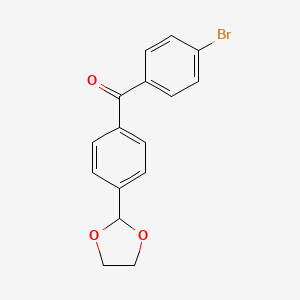
4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone
Descripción general
Descripción
The compound "4-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone" is a brominated benzophenone derivative with a 1,3-dioxolane ring. Benzophenones are a class of organic compounds that are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The presence of the bromine atom and the dioxolane ring suggests potential reactivity and usefulness in synthetic organic chemistry.
Synthesis Analysis
The synthesis of brominated benzophenone derivatives can be complex, involving multiple steps such as bromination, demethylation, and ketal formation. For example, the synthesis of related compounds has been reported through bromination and demethylation reactions, as seen in the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone derivatives . Another related synthesis involves the preparation of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether through bromination and ketal reaction . These methods could potentially be adapted for the synthesis of "4-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone."
Molecular Structure Analysis
The molecular structure of brominated benzophenones is characterized by the presence of a bromine atom, which can significantly influence the reactivity of the compound. The 1,3-dioxolane ring is a ketal, which is a protective group for carbonyl compounds and can be involved in various chemical transformations. The structure of related compounds has been confirmed using spectroscopic methods such as IR, UV, EIMS, 13C NMR, and 1H NMR .
Chemical Reactions Analysis
Brominated benzophenones can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of natural products and other biologically active compounds . The bromine atoms in these molecules can act as good leaving groups in nucleophilic substitution reactions or can be involved in cross-coupling reactions catalyzed by palladium . The presence of the dioxolane ring can also influence the reactivity and selectivity of these compounds in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones, such as melting point, boiling point, density, and refractive index, can be measured to characterize these compounds . These properties are important for the identification of the compound and for determining its suitability for various applications. The presence of bromine and the dioxolane ring can affect these properties, making them distinct from unsubstituted benzophenones.
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : “4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the CAS Number: 898760-08-2 . It is used in various chemical reactions in the field of organic chemistry .
- Results or Outcomes : The results or outcomes would also depend on the specific chemical reaction. The compound likely plays a crucial role in the synthesis of other complex organic compounds .
-
Scientific Field: Material Science
- Application : A compound similar to “4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone”, namely “1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide”, has been synthesized using glucose as an eco-friendly reductant . This compound is used in the field of material science for the synthesis of liquid crystals and other compounds with various biological activities .
- Method of Application : The compound is synthesized by reducing 2-(4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in an alkaline medium .
- Results or Outcomes : The synthesized compound, “1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide”, can be used as a starting compound for the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds .
-
Scientific Field: Cancer Research
- Application : A compound similar to “4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone”, namely “2-(2-Bromoethyl)-1,3-dioxolane”, is used in the synthesis of orally active agents of cancer and cell proliferation with quinoline substructures .
- Results or Outcomes : The results or outcomes would also depend on the specific chemical reaction. The compound likely plays a crucial role in the synthesis of other complex organic compounds .
-
Scientific Field: Biological Research
- Application : A compound similar to “4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone”, namely “2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole”, has been used in the synthesis of new derivatives of 1,3-thiazole . These derivatives exhibit the activities of selective enzyme inhibitors, sigma receptors, adenosine receptors antagonists, and new T-type calcium channel blockers .
- Method of Application : The compound is synthesized by lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole .
- Results or Outcomes : The synthesized compound can be used for further modification in order to synthesize the libraries of thiazole derivatives for screening and searching for pharmacologically promising compounds .
-
Scientific Field: Flavoring Agent
- Application : A compound similar to “4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone”, namely “2-(2-Bromoethyl)-1,3-dioxolane”, is used as a flavoring agent .
- Results or Outcomes : The results or outcomes would also depend on the specific use case. The compound likely plays a crucial role in enhancing the flavor of various food products .
-
Scientific Field: Chemical Synthesis
- Application : “4-Bromo-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the CAS Number: 898760-08-2 . It is used in various chemical reactions in the field of chemical synthesis .
- Results or Outcomes : The results or outcomes would also depend on the specific chemical reaction. The compound likely plays a crucial role in the synthesis of other complex organic compounds .
Propiedades
IUPAC Name |
(4-bromophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOBTKFIYJCVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645110 | |
| Record name | (4-Bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-08-2 | |
| Record name | Methanone, (4-bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



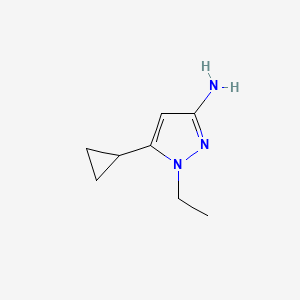
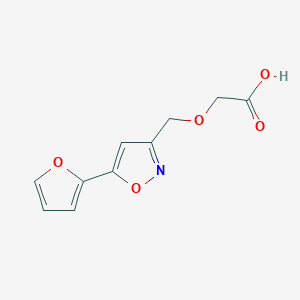
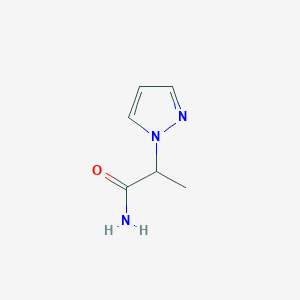
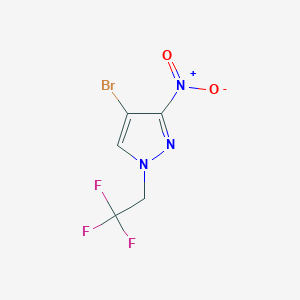
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)
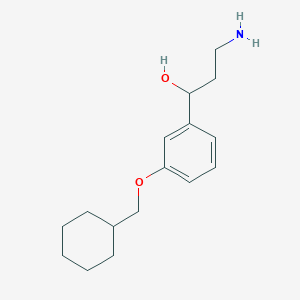
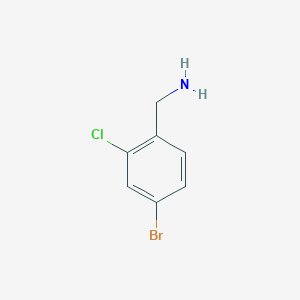
![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)

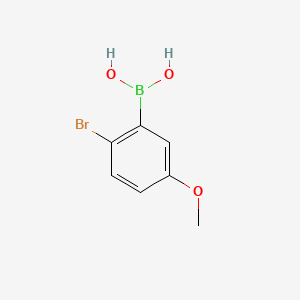
![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)
![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)
![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)
